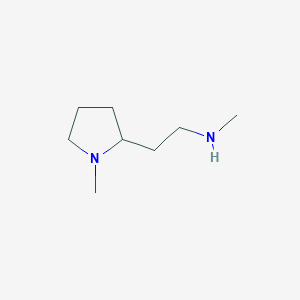

![molecular formula C26H23N5O3 B2402381 N-(4-ethylbenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031595-95-5](/img/structure/B2402381.png)

N-(4-ethylbenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

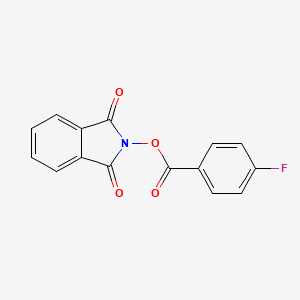

This compound belongs to the class of organic compounds known as quinazolines which are compounds containing a quinazoline moiety, which is a bicyclic heterocycle made up of two fused benzene and pyrimidine rings .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as 1,2,4-triazolo[1,5-a]pyridines, have been synthesized efficiently from readily available N-(2-pyridyl)amidines . The reactions were conducted under mild and scalable electrolytic conditions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazoline ring fused with a 1,2,3-triazole ring. The exact structure would need to be confirmed by techniques such as NMR, infrared (IR) spectroscopy, elemental analysis, and single-crystal X-ray diffraction .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

Compounds related to "N-(4-ethylbenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide" have been synthesized and evaluated for their antimicrobial activities. For instance, a novel series of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, derived from similar structural frameworks, have shown promising antimicrobial properties (El‐Kazak & Ibrahim, 2013). These findings underscore the potential of such compounds in the development of new antimicrobial agents.

Anticancer Potential

The structural versatility of triazoloquinazoline derivatives also lends itself to the exploration of anticancer properties. Synthesis of new scaffolds incorporating the quinazoline moiety, such as 4-(4-methoxybenzylidene)-2-substitutedphenyl-5(4H)-oxazolone derivatives, has been undertaken. These compounds have been evaluated against several human cancer cell lines, demonstrating significant anticancer activities, which highlight the therapeutic potential of these molecules in oncology research (Biointerface Research in Applied Chemistry, 2020).

Role in Enzyme Inhibition

Quinazoline derivatives have been identified as effective enzyme inhibitors, which can be exploited in the treatment of various diseases. For example, the synthesis and biological evaluation of analogues of 7-chloro-4,5-dihydro-4-oxo-8-(1,2,4-triazol-4-yl)-1,2,4-triazolo[1,5-a]quinoxaline-2-carboxylic acid have shown these compounds to be novel selective AMPA receptor antagonists. This suggests a potential application in neurological disorders where modulation of AMPA receptors is beneficial (Catarzi et al., 2004).

Synthesis and Structural Analysis

The chemical synthesis of triazoloquinazoline derivatives involves complex reactions that yield compounds with significant biological activities. Research into the synthesis of these compounds not only expands the chemical space of biologically active molecules but also provides insights into structure-activity relationships crucial for drug development. For instance, the synthesis of [1,2,3]Triazolo[1,5-a]quinoline through specific reactions highlights the methodologies employed in generating these compounds and studying their properties (Pokhodylo & Obushak, 2019).

Propriétés

IUPAC Name |

N-[(4-ethylphenyl)methyl]-3-(4-methoxyphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N5O3/c1-3-16-4-6-17(7-5-16)15-27-25(32)19-10-13-21-22(14-19)31-24(28-26(21)33)23(29-30-31)18-8-11-20(34-2)12-9-18/h4-14,30H,3,15H2,1-2H3,(H,27,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUJQNOBEZUNQKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=C(C=C5)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2402299.png)

![7-[(2-Chlorophenyl)methyl]-3-methyl-8-{4-[(2-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2402303.png)

![1-(4-Methoxyphenyl)-N-[3-[(3-methoxyphenyl)methylcarbamoyl]phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2402305.png)

![2-{3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-pyrazol-1-yl}-1-ethanol](/img/structure/B2402309.png)

![(E)-3-[3,5-bis(trifluoromethyl)anilino]-2-(2-chlorobenzoyl)prop-2-enenitrile](/img/structure/B2402310.png)

![N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-ethoxyphenyl)amino]methylidene}benzamide](/img/structure/B2402313.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2402315.png)

![N-((3-(4-bromophenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)-N-butylbutan-1-amine](/img/structure/B2402317.png)

![3-(benzo[d][1,3]dioxol-5-yl)-5-(((1-phenyl-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole](/img/structure/B2402318.png)